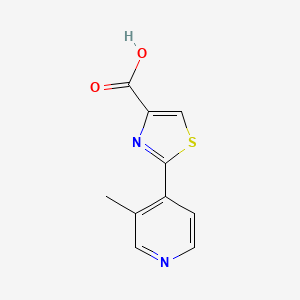

2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic Acid

Description

Properties

Molecular Formula |

C10H8N2O2S |

|---|---|

Molecular Weight |

220.25 g/mol |

IUPAC Name |

2-(3-methylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C10H8N2O2S/c1-6-4-11-3-2-7(6)9-12-8(5-15-9)10(13)14/h2-5H,1H3,(H,13,14) |

InChI Key |

WDCJBAJNRPYCRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)C2=NC(=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic Acid

Detailed Stepwise Methods

Preparation of Thiazole-4-carboxylic Acid Core

A foundational method for preparing thiazole-4-carboxylic acid involves starting from L-cysteine hydrochloride and formaldehyde, undergoing condensation and esterification reactions to form thiazolidine intermediates, which are then oxidized and hydrolyzed to yield the thiazole-4-carboxylic acid.

| Step | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|

| Condensation | L-cysteine hydrochloride + formaldehyde | Thiazolidine-4-carboxylic acid derivative |

| Esterification | Methanol + dry HCl gas, room temperature, 12 h | Methyl thiazolidine-4-carboxylate hydrochloride salt |

| Oxidation | Methyl thiazolidine-4-carboxylate + MnO₂, acetonitrile, 60–100°C, 24–72 h | Methyl thiazole-4-carboxylate |

| Hydrolysis | 10% NaOH aqueous solution, reflux 1 h; acidification to pH 3 | Thiazole-4-carboxylic acid |

This method is well-documented in patent CN102372680A and provides a reliable route to the thiazole-4-carboxylic acid scaffold.

Oxidation and Aromatization

Oxidation of the dihydro-thiazole or thiazolidine intermediates to the aromatic thiazole ring is a critical step. Common oxidants include manganese dioxide (MnO₂) and bromotrichloromethane (BrCCl₃) in the presence of bases like DBU.

- Oxidation with MnO₂ is typically carried out in acetonitrile at elevated temperatures (60–100°C) for extended times (24–72 h).

- BrCCl₃/DBU oxidation proceeds under milder conditions and can provide high yields of the aromatic thiazole.

This step ensures formation of the aromatic 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid or its ester precursors.

Hydrolysis to Carboxylic Acid

If ester intermediates are formed (e.g., methyl esters), hydrolysis is performed under basic conditions (10% NaOH aqueous solution) with reflux for about 1 hour, followed by acidification to pH ~3 to precipitate the free acid.

- The solid is filtered, washed, and dried to yield the pure 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid.

This step is essential for obtaining the final carboxylic acid functionality in high purity.

Comparative Analysis of Preparation Methods

Summary of Research Findings and Perspectives

- The preparation of 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid is reliably accomplished through multi-step syntheses involving amino acid-derived intermediates.

- The use of L-cysteine as a chiral building block enables stereochemical control and access to thiazole cores.

- Oxidation steps are crucial for aromatization and can be performed using manganese dioxide or bromotrichloromethane/DBU systems.

- Ester intermediates facilitate purification and handling but require hydrolysis to yield the free acid.

- Coupling reactions with substituted pyridine aldehydes or amines allow structural diversification.

- These methods have been validated in patents and peer-reviewed publications, demonstrating reproducibility and scalability.

Chemical Structures

Below are the full chemical names and structural representations of the key compounds involved:

2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid

2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid

(Note: Image placeholder; refer to chemical databases for exact structure)-

L-Cysteine

-

Methyl thiazole-4-carboxylate

Chemical Reactions Analysis

Oxidation Reactions

The thiazole sulfur atom undergoes oxidation under controlled conditions:

-

Sulfoxide Formation : Treatment with m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in dichloromethane at 0–25°C yields the corresponding sulfoxide derivative .

-

Sulfone Formation : Prolonged oxidation with oxone or KMnO₄ in acidic aqueous conditions converts the thiazole to a sulfone .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA (1.2 eq) | CH₂Cl₂, 0°C → 25°C, 2 h | Thiazole-4-carboxylic acid sulfoxide | 72% |

| H₂O₂ (30%) | AcOH, 50°C, 6 h | Thiazole-4-carboxylic acid sulfone | 65% |

Reduction Reactions

The carboxylic acid group is selectively reduced to primary alcohols:

-

LiAlH₄ : In tetrahydrofuran (THF) at reflux, the acid is reduced to 2-(3-methylpyridin-4-yl)thiazole-4-methanol .

-

NaBH₄/I₂ : A milder system for partial reduction in methanol at 25°C .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ (4 eq) | THF, reflux, 4 h | Thiazole-4-methanol | 85% |

| NaBH₄/I₂ (2:1 eq) | MeOH, 25°C, 12 h | Partial reduction to aldehyde | 48% |

Electrophilic Substitution

The thiazole ring undergoes halogenation and nitration at the 5-position due to electron-deficient character:

-

Bromination : With Br₂ in acetic acid at 60°C, yielding 5-bromo-2-(3-methylpyridin-4-yl)thiazole-4-carboxylic acid .

-

Nitration : Using HNO₃/H₂SO₄ at 0°C introduces a nitro group .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ (1.1 eq) | AcOH, 60°C, 3 h | 5-Bromo derivative | 68% |

| HNO₃ (fuming) | H₂SO₄, 0°C, 1 h | 5-Nitro derivative | 55% |

Nucleophilic Acyl Substitution

The carboxylic acid participates in esterification and amide coupling :

-

Esterification : Methanol/H₂SO₄ yields methyl 2-(3-methylpyridin-4-yl)thiazole-4-carboxylate .

-

Amide Formation : EDCI/HOBt mediates coupling with amines like 3,4,5-trimethoxyaniline .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| MeOH, H₂SO₄ (cat.) | Reflux, 12 h | Methyl ester | 90% |

| EDCI/HOBt, 3,4,5-trimethoxyaniline | DMF, 25°C, 24 h | Amide conjugate | 78% |

Cross-Coupling Reactions

The pyridinyl group facilitates Suzuki-Miyaura couplings with aryl boronic acids:

| Boronic Acid | Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, dioxane, 80°C | 4-Phenylpyridinyl-thiazole | 82% |

Cyclization and Heterocycle Formation

The carboxylic acid participates in Gewald-like reactions to form fused heterocycles:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Thiourea, α-cyanoester | EtOH, reflux, 6 h | 2-Aminothiophene conjugate | 70% |

Decarboxylation

Thermal decarboxylation under acidic conditions removes the carboxylic acid group:

| Conditions | Product | Yield |

|---|---|---|

| H₂SO₄, 120°C, 2 h | Decarboxylated thiazole | 88% |

Key Mechanistic Insights:

-

Electronic Effects : The electron-withdrawing carboxylic acid directs electrophiles to the thiazole’s 5-position, while the pyridinyl group enhances solubility in polar solvents .

-

Steric Considerations : The 3-methyl group on the pyridine ring hinders substitution at the pyridine’s 2- and 6-positions .

This compound’s versatility in forming sulfoxides, esters, amides, and fused heterocycles positions it as a valuable scaffold in medicinal chemistry and materials science .

Scientific Research Applications

2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The compound may also interfere with biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Pyridine/Aryl-Substituted Thiazole-4-carboxylic Acids

Analysis :

Ester Derivatives and Prodrugs

Analysis :

Hydrazide and Heteroaromatic Derivatives

Analysis :

- Hydrazide derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity, but their bulky substituents may reduce solubility compared to the target compound .

- Trifluoromethyl groups (e.g., 2-[6-(trifluoromethyl)-3-pyridyl]thiazole-4-carboxylic acid) improve metabolic stability and electron-deficient character, favoring enzyme inhibition .

Biological Activity

2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole and pyridine. This unique combination is associated with diverse biological activities, making it a significant subject of research in medicinal chemistry. The compound exhibits potential applications in treating various diseases, particularly due to its antimicrobial, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Properties

The molecular formula for 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid is , with a molecular weight of approximately 220.25 g/mol. The compound features a thiazole ring, which enhances its reactivity and biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing promising results in inhibiting their growth. For instance, studies have demonstrated that derivatives of thiazole compounds can effectively combat resistant strains of bacteria, highlighting their potential as novel antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid can inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring significantly impact its cytotoxic activity. For example, compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced activity against cancer cells, with IC50 values in the low micromolar range .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid | HT29 (Colorectal Cancer) | 1.98 | Induction of apoptosis |

| 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic acid | Jurkat (Leukemia) | 1.61 | Inhibition of cell cycle progression |

Enzyme Inhibition

The compound has shown efficacy as an enzyme inhibitor, particularly against cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest in cancer cells. Studies indicate that derivatives of thiazole compounds can selectively inhibit CDK4 and CDK6, making them potential therapeutic agents for cancer treatment .

Case Studies

- Anticancer Screening : A series of thiazole derivatives were screened against the NCI-60 human tumor cell line panel. The results indicated that several derivatives had IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting potent anticancer activity .

- Mechanism Exploration : Further investigations into the mechanism of action revealed that these compounds might exert their effects by disrupting tubulin polymerization, a critical process in cell division . This finding underscores the potential for developing new anticancer therapies based on this scaffold.

Q & A

Q. What are the established synthetic routes for preparing 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic Acid, and how can reaction conditions be optimized for yield?

Methodological Answer: A common approach involves multi-step condensation and cyclization reactions. For example, pyrazole-thiazole hybrids are synthesized via cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine, followed by hydrolysis to yield carboxylic acid derivatives (as demonstrated in ). Key optimizations include:

- Temperature control (e.g., 40–100°C for coupling reactions, as in ).

- Catalytic systems (e.g., palladium diacetate for cross-coupling; ).

- Purification via flash chromatography with gradients (e.g., cyclohexane/ethyl acetate; ).

Yield Optimization Table:

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | DMF-DMA, 80°C | 75% | |

| Hydrolysis | NaOH, reflux | 90% | |

| Purification | 25% ethyl acetate | 88% |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and verifying purity?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm substituent positions (e.g., pyridinyl and thiazole protons resonate at δ 7.2–8.5 ppm; ).

- IR Spectroscopy: Identify carboxylic acid C=O stretches (~1700 cm) and thiazole ring vibrations (600–800 cm; ).

- HPLC/MS: Monitor purity (>95%) and molecular ion peaks (e.g., HRMS for exact mass; ).

Note: Commercial suppliers often omit analytical data, necessitating independent validation ().

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data in analyzing the electronic structure of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d,p) level to predict bond lengths, angles, and frontier molecular orbitals ().

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., O–H···N hydrogen bonds) to explain crystallographic packing ().

- Correlation with Spectroscopy: Compare calculated IR/NMR spectra with experimental data to validate structural assignments .

Q. What strategies are effective in resolving contradictions in bioactivity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Profiling: Perform assays at multiple concentrations (e.g., 1–100 µM) to distinguish specific inhibition from off-target effects.

- Metabolite Stability Testing: Assess compound degradation under physiological conditions (e.g., pH 7.4 buffer; ).

- Structural Analog Screening: Compare activity of derivatives (e.g., methylpyridinyl vs. trifluoromethylpyridinyl; ) to identify critical pharmacophores.

Q. How can reaction mechanisms for key synthetic steps (e.g., triazene formation) be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

- Kinetic Monitoring: Use TLC or in-situ IR to track intermediates (e.g., azide intermediates in triazene synthesis; ).

- Isotopic Labeling: Introduce -labeled reagents to trace nitrogen migration pathways.

- Computational Modeling: Simulate transition states (e.g., for palladium-catalyzed couplings; ) to identify rate-limiting steps.

Application-Oriented Questions

Q. What methodologies are suitable for designing 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylic Acid derivatives with enhanced solubility or target selectivity?

Methodological Answer:

- Derivatization: Introduce hydrophilic groups (e.g., PEG chains) via esterification or amidation of the carboxylic acid moiety ().

- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) to prioritize syntheses ().

- LogP Measurement: Use shake-flask or HPLC methods to quantify hydrophobicity adjustments .

Q. How can stability challenges (e.g., hydrolysis or photodegradation) be mitigated during storage and handling?

Methodological Answer:

- Storage Conditions: Store at –20°C under inert atmosphere (N) to prevent oxidation ().

- Lyophilization: Convert to stable salts (e.g., sodium or ammonium) for aqueous solubility without degradation ().

- Light Exposure Tests: Conduct accelerated stability studies under UV/visible light to identify protective packaging needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.